3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a tetrahydronaphthalene moiety fused to the oxadiazole ring and a 3-chlorobenzamide substituent. The structural uniqueness of this molecule lies in the combination of the lipophilic tetrahydronaphthalene group and the electron-withdrawing 3-chloro substituent on the benzamide, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-7-3-6-14(11-16)17(24)21-19-23-22-18(25-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPQJUQLSHNMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the tetrahydronaphthalene moiety: This step involves the reaction of the oxadiazole intermediate with a suitable naphthalene derivative, often through a Friedel-Crafts acylation.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the benzamide: The final step involves the coupling of the chlorinated intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, potentially inhibiting their activity. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity to hydrophobic pockets within proteins. The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Comparison of Substituents, Yields, and Purity
Key Observations :
- Substituent Position : The 3-chloro substituent (target compound) differs from the 4-chloro analog (15), which may alter steric and electronic interactions with target proteins.
- Synthetic Efficiency : Higher yields are associated with Procedure A (e.g., 58% for compound 12) compared to Procedure B, likely due to milder reaction conditions .
- Electron-Withdrawing Groups : Substituents like -CF₃ (compound 6) and -Cl (compound 15) may enhance metabolic stability but reduce yields due to steric hindrance .
Antimicrobial Activity
Several oxadiazole derivatives exhibit antimicrobial properties, particularly against Staphylococcus aureus strains:
- OZE-I (cyclopropanecarboxamide derivative): MIC values of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) .
- 4-Chloro analog (15): Not directly tested for antimicrobial activity but structurally similar to kinase inhibitors like F1374-0808 (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide), which showed activity against S. aureus .
- Target Compound : While specific data are unavailable, the 3-chloro substituent may improve membrane penetration compared to bulkier groups like -CF₃ .
Anticancer Activity
Oxadiazole derivatives with tetrahydronaphthalene moieties demonstrate cytotoxicity in cancer cell lines:
- Compound 9 (nitrothiazolyl derivative): Induced apoptosis in A549 and C6 cells via mitochondrial membrane depolarization .
- Compound 6 (methoxybenzothiazolyl derivative): Activated caspase-3 more effectively than cisplatin .
Physicochemical and Spectral Properties
- NMR Trends : The ¹H NMR spectra of analogs (e.g., compound 15) show characteristic aromatic proton signals between δ 7.62–8.07 ppm, while the tetrahydronaphthalene protons resonate at δ 1.77–2.81 ppm .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected near m/z 395–400, similar to compound 15 (m/z 355.3) .
- HPLC Retention : Lipophilic substituents (e.g., -CF₃ in compound 6) increase retention times (13.573 min for compound 15 vs. 12.8 min for compound 12) .
Biological Activity
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of structural elements: a benzamide core, an oxadiazole ring, and a tetrahydronaphthalene substituent. The presence of the chlorine atom at the meta position of the benzamide may influence its biological properties and reactivity.
Structural Characteristics
The molecular structure of 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be summarized as follows:
| Component | Description |
|---|---|
| Benzamide | Core structure with potential for hydrogen bonding and receptor interaction. |
| Oxadiazole Ring | Known for anti-inflammatory and anticancer properties; interacts with various biological targets. |
| Tetrahydronaphthalene Moiety | Enhances hydrophobic interactions and binding affinity to proteins. |
| Chloro Group | Influences reactivity and may participate in hydrogen bonding. |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets involved in cell signaling and growth regulation. The oxadiazole moiety is particularly noted for its ability to inhibit enzyme activity and modulate biochemical pathways relevant to cancer and inflammation.
Anticancer Properties
Research indicates that compounds similar to 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer activity. For instance:
- Inhibition of RET Kinase : A related study demonstrated that oxadiazole derivatives can effectively inhibit RET kinase activity in cancer cells, suggesting a similar potential for this compound .
Anti-inflammatory Effects
The oxadiazole structure is often associated with anti-inflammatory activities. Compounds containing this moiety have been shown to reduce inflammation markers in various experimental models.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide:
- Cell Proliferation Inhibition : In vitro assays demonstrated that analogs of this compound inhibited cell proliferation in various cancer cell lines.
- Structure-Activity Relationship (SAR) : Research has established that modifications to the benzamide and oxadiazole structures significantly affect biological activity. For instance:
Comparative Analysis with Related Compounds
To understand the unique properties of 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide better, a comparative analysis with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Similar oxadiazole structure | Moderate RET kinase inhibition |
| 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Fluorine instead of chlorine | Altered binding profile due to electronegativity differences |
Q & A
Q. Key Optimization Parameters :
- Temperature : Reflux conditions (70–80°C) for amide coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Triethylamine as a base to neutralize HCl byproducts .
What mechanisms underlie the reported anti-inflammatory and anticancer activities of this compound?
Answer:
The biological activities are attributed to:
- Oxadiazole Moiety : Inhibits cyclooxygenase-2 (COX-2) and modulates NF-κB signaling, reducing inflammation .
- Tetrahydronaphthalene Group : Enhances lipophilicity, promoting membrane penetration and interaction with intracellular targets like topoisomerase II in cancer cells .
- Chlorobenzamide Substituent : Stabilizes hydrogen bonding with kinase active sites (e.g., EGFR tyrosine kinase) .
Advanced Consideration : Contradictory activity data may arise from assay-specific conditions (e.g., cell line variability) or impurities in synthesized batches .
What analytical techniques are most effective for characterizing this compound, and what challenges arise?
Q. Basic Techniques :
Q. Advanced Challenges :
- Signal Overlap : Complex aromatic regions in NMR require 2D techniques (COSY, HSQC) for resolution .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 250°C, complicating melting point determination .
How do structural modifications influence the compound’s pharmacological profile?
Q. Answer (SAR Analysis) :
Q. Methodological Approach :
- Use computational docking (AutoDock Vina) to predict binding affinity changes upon substitution .
How can researchers resolve contradictions in reported biological activity data?
Q. Answer :
- Assay Standardization : Validate activity across multiple cell lines (e.g., MCF-7 vs. HeLa) and control for batch-to-batch purity via HPLC .
- Dose-Response Studies : Perform EC comparisons under identical experimental conditions .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .
What strategies improve solubility for in vivo studies?
Q. Answer :
- Co-Solvent Systems : Use DMSO:PEG-400 (1:4) for intraperitoneal administration .
- Nanoparticle Formulation : Encapsulate with PLGA polymers to enhance aqueous dispersion .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .
How stable is this compound under varying storage conditions?
Q. Answer :
- Short-Term Stability : Stable at 4°C in dry, dark conditions for 6 months .
- Degradation Pathways : Hydrolysis of the oxadiazole ring occurs at pH < 3 or > 10, confirmed by LC-MS .
What computational tools predict its interaction with biological targets?
Q. Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to model binding to COX-2 (PDB ID 5KIR) .
- ADMET Prediction : SwissADME estimates logP (3.2) and BBB permeability .
What scalability challenges exist in transitioning from lab to pilot-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
